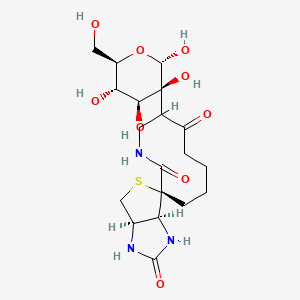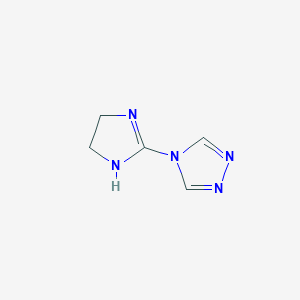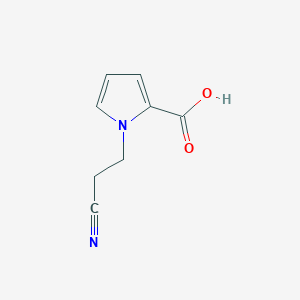
2-(Biotinylamido)ethyl alpha-D-mannopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Biotinylamido)ethyl alpha-D-mannopyranoside is a biochemical compound with a molecular formula of C18H31N3O8S and a molecular weight of 449.52 g/mol . This compound is a derivative of mannose and biotin, combining the properties of both molecules. It is commonly used in biochemical research due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biotinylamido)ethyl alpha-D-mannopyranoside typically involves the reaction of biotin with an amine derivative of mannoseThis intermediate is then reacted with biotin under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-(Biotinylamido)ethyl alpha-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may yield amine derivatives, and substitution reactions may yield various substituted products .
Aplicaciones Científicas De Investigación
2-(Biotinylamido)ethyl alpha-D-mannopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in the study of carbohydrate-protein interactions and as a probe in biochemical assays.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: The compound is used in the production of biotinylated products for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(Biotinylamido)ethyl alpha-D-mannopyranoside involves its interaction with specific molecular targets. The biotin moiety allows the compound to bind to avidin or streptavidin, which are commonly used in biochemical assays. The mannose moiety interacts with carbohydrate-binding proteins, facilitating various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Biotinylamido)ethyl alpha-D-glucopyranoside
- 2-(Biotinylamido)ethyl alpha-D-galactopyranoside
- 2-(Biotinylamido)ethyl alpha-D-xylopyranoside
Uniqueness
2-(Biotinylamido)ethyl alpha-D-mannopyranoside is unique due to its specific combination of biotin and mannose. This combination allows it to participate in both biotin-avidin interactions and carbohydrate-protein interactions, making it a versatile tool in biochemical research .
Propiedades
Fórmula molecular |
C19H29N3O9S |
|---|---|
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
(3aS,4S,6aR)-9'-[(2S,3S,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-3-yl]spiro[3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-4,3'-azecane]-2,2',8'-trione |
InChI |
InChI=1S/C19H29N3O9S/c23-6-11-12(25)14(26)19(30,16(28)31-11)8-5-20-15(27)18(4-2-1-3-10(8)24)13-9(7-32-18)21-17(29)22-13/h8-9,11-14,16,23,25-26,28,30H,1-7H2,(H,20,27)(H2,21,22,29)/t8?,9-,11+,12+,13-,14-,16-,18-,19-/m0/s1 |
Clave InChI |
UOSMTVCHCGDYEY-GJGAYWNVSA-N |
SMILES isomérico |
C1CC[C@]2([C@@H]3[C@H](CS2)NC(=O)N3)C(=O)NCC(C(=O)C1)[C@@]4([C@H]([C@@H]([C@H](O[C@@H]4O)CO)O)O)O |
SMILES canónico |
C1CCC2(C3C(CS2)NC(=O)N3)C(=O)NCC(C(=O)C1)C4(C(C(C(OC4O)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(sec-Butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-((1-(p-tolyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B15205517.png)

![2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B15205526.png)
![(Octahydropyrrolo[1,2-a]pyrazin-7-yl)methanol](/img/structure/B15205532.png)
![4-(Trifluoromethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B15205543.png)






